4-Chlorocyclohexanol (CAS 30485-71-3) is a bifunctional alicyclic halohydrin utilized as a critical precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Featuring both a secondary hydroxyl group and a chlorine atom at the 1 and 4 positions of a cyclohexane ring, it serves as a building block for stereospecific nucleophilic substitutions, elimination reactions, and transition-metal-catalyzed cross-couplings. From a procurement perspective, its value lies in its pre-activated state compared to simple diols, enabling protecting-group-free functionalization and step-economic access to arylated cyclohexanols and bridged bicyclic ethers such as 7-oxabicyclo[2.2.1]heptane derivatives [1].
Substituting 4-chlorocyclohexanol with generic in-class alternatives like 1,4-cyclohexanediol or 4-bromocyclohexanol introduces severe process inefficiencies. 1,4-Cyclohexanediol lacks a competent leaving group, requiring additional activation steps (such as tosylation or halogenation) that reduce overall yield and increase reagent costs. Conversely, while 4-bromocyclohexanol is more reactive, it is often more prone to premature degradation or unwanted side reactions under basic or catalytic conditions, making the chloro-derivative a balanced choice for stability and reactivity. Furthermore, substituting a defined stereoisomer (pure cis or pure trans) with a crude diastereomeric mixture is fatal to process reproducibility, as the cis and trans isomers undergo entirely divergent reaction pathways—intermolecular substitution versus intramolecular cyclization—under identical basic conditions [1].
The stereochemical purity of 4-chlorocyclohexanol dictates its fundamental reactivity. When treated with sodium hydroxide in ethanol, the cis isomer undergoes an intermolecular S_N2 substitution to yield trans-1,4-cyclohexanediol exclusively. In stark contrast, the trans isomer cannot undergo this simple substitution; instead, it undergoes elimination to form 3-cyclohexenol and intramolecular cyclization to yield the bridged bicyclic ether 7-oxabicyclo[2.2.1]heptane [1].
| Evidence Dimension | Major reaction pathway and product distribution |
| Target Compound Data | cis-4-chlorocyclohexanol yields 100% intermolecular substitution products (trans-1,4-cyclohexanediol) |
| Comparator Or Baseline | trans-4-chlorocyclohexanol yields 0% substitution, instead forming elimination and intramolecular cyclization products |
| Quantified Difference | Complete mechanistic divergence based on stereochemistry |
| Conditions | Basic conditions (NaOH in ethanol) |
Buyers must specify and procure the correct stereoisomer, as a crude mixture will yield a complex, inseparable mixture of diols, alkenes, and bicyclic ethers.
4-Chlorocyclohexanol serves as an effective electrophile in transition-metal catalysis without the need for hydroxyl protection. In an iron-catalyzed cross-coupling with aryl aluminum reagents, trans-4-chlorocyclohexanol directly yielded the arylated product in 75% yield with a 90:10 trans/cis ratio [1]. Using 1,4-cyclohexanediol as a starting material would require at least two additional synthetic steps (protection and activation) to achieve the same transformation.
| Evidence Dimension | Yield of arylated alkanol without OH protection |
| Target Compound Data | 4-chlorocyclohexanol achieves 75% direct coupling yield |
| Comparator Or Baseline | 1,4-cyclohexanediol (requires 2+ additional steps, inherently lowering overall step-economy and yield) |
| Quantified Difference | Elimination of protection/deprotection steps while maintaining high direct yield |
| Conditions | FeCl2(TMS-SciOPP) catalyst, in situ generated aluminum alkoxides |
Procuring this specific halohydrin streamlines synthetic routes for pharmaceutical precursors by enabling step-economic, protecting-group-free cross-coupling.
The physical state of 4-chlorocyclohexanol is highly dependent on its isomeric purity, which impacts material handling and processability. Pure trans-4-chlorocyclohexanol is a crystalline solid with a melting point of 84-85 °C[1]. In contrast, crude diastereomeric mixtures often present as viscous liquids or low-melting pastes at room temperature due to melting point depression.
| Evidence Dimension | Melting point and physical state at standard conditions |
| Target Compound Data | Pure trans-4-chlorocyclohexanol (Solid, MP 84-85 °C) |
| Comparator Or Baseline | Diastereomeric cis/trans mixture (Viscous liquid or paste) |
| Quantified Difference | Transition from an easily weighable solid to a difficult-to-dispense liquid mixture |
| Conditions | Standard ambient temperature and pressure |
Procuring the pure trans isomer allows for precise solid-state dispensing and avoids the handling issues associated with viscous mixtures in scale-up environments.
Leveraging its compatibility with iron-catalyzed cross-coupling, 4-chlorocyclohexanol is utilized for synthesizing arylated cyclohexanols. Because it does not require hydroxyl protection, it shortens the synthetic route for these pharmaceutical motifs compared to starting from unactivated diols[1].
The trans isomer of 4-chlorocyclohexanol is specifically required for the synthesis of 7-oxabicyclo[2.2.1]heptane derivatives. Its specific 1,4-diaxial conformation under basic conditions enables direct intramolecular cyclization, an application where the cis isomer or generic diols fail [2].
Due to the complete divergence in reactivity between its cis and trans forms, isomerically pure 4-chlorocyclohexanol is utilized to build stereospecific liquid crystal backbones and rigid structural polymers, where precise spatial arrangement of substituents dictates the material's final thermal and processability properties [3].
Irritant